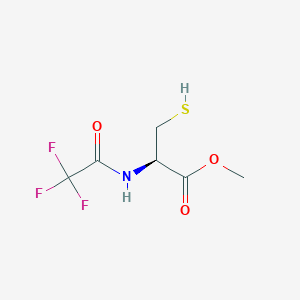
N-Trifluoroacetyl-L-cysteine methyl ester
Descripción general
Descripción
Synthesis Analysis
N-Trifluoroacetyl-L-cysteine methyl ester and similar derivatives are synthesized through various chemical reactions, focusing on esterification and protection-deprotection strategies. The synthesis involves the condensation of protected amino acids with esters under controlled conditions to yield the desired product with high specificity and yield. For example, the synthesis of N-trifluoroacetyl derivatives of amino acids using sulfonated polystyrene resin as a catalyst has been reported, demonstrating improved yields of the derivatives (Saroff & Karmen, 1960).
Molecular Structure Analysis
The molecular structure of N-Trifluoroacetyl-L-cysteine methyl ester is characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
N-Trifluoroacetyl-L-cysteine methyl ester undergoes various chemical reactions, reflecting its reactivity and functional group chemistry. It participates in cycloaddition reactions, showcasing its reactivity with different nucleophiles and electrophiles under suitable conditions (Osipov, Kolomiets, & Fokin, 1988). These reactions are pivotal in synthesizing more complex molecules and understanding the compound's chemical properties.
Physical Properties Analysis
The physical properties of N-Trifluoroacetyl-L-cysteine methyl ester, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in chromatographic separation techniques and as a stationary phase in gas chromatography for the enantiomeric separation of amino acids (Parr & Howard, 1972).
Chemical Properties Analysis
The chemical properties of N-Trifluoroacetyl-L-cysteine methyl ester, such as acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis and analytical chemistry. Its reactivity with xenon difluoride, leading to the fluorination of sulfur-containing amino acids, highlights its potential as a versatile reagent in organic synthesis (Huang et al., 1990).
Aplicaciones Científicas De Investigación
Trifluoroacetylation is a common and important procedure for either the protection or activation of different groups in organic synthesis and bioorganic chemistry . It has been successfully employed in activating the mild N-S reductive cleavage of the p-toluenesulfonyl group from primary N- (p-toluenesulfonyl) amides with samarium diiodide , and the efficient reductive cleavage of the Nu0001N bond of substituted hydrazines with samarium diiodide to generate chiral amines .
Also, trifluoroacetylation has been applied widely for the synthesis of key intermediates in drug synthesis, such as for the preparation of the HIV-1 reverse transcriptase inhibitor Efavirenz 1 , as well as in the improvement of the pharmacological-therapeutic profile of existing drugs, such as the doxorubicin analogue N-trifluoroacetyl doxorubicin-14-valerate 2, an anticancer compound .
From the medicinal chemistry point of view, the trifluoromethyl group has a volume similar to that of an isopropyl group, so it usually has a similar steric effect; this group may also affect dramatically the electronic density of the molecule and change its interaction with the receptor site .
“N-Trifluoroacetyl-L-cysteine methyl ester” is a specialty product used in proteomics research . Here are some potential applications based on its chemical properties and the general use of trifluoroacetyl protecting groups:
-
Peptide Synthesis
- Trifluoroacetyl groups are often used as protecting groups in peptide synthesis . They protect the reactive functionalities of amino acids, including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus .
- The trifluoroacetyl group can be added to the amino acid under specific conditions, and then removed when it is no longer needed, allowing for the controlled assembly of complex peptides .
-
Drug Synthesis
- Trifluoroacetyl groups have been used in the synthesis of key intermediates in drug synthesis . For example, they have been used in the preparation of the HIV-1 reverse transcriptase inhibitor Efavirenz .
- The trifluoromethyl group, which is similar in volume to an isopropyl group, can dramatically affect the electronic density of a molecule and change its interaction with the receptor site . This can be used to improve the pharmacological-therapeutic profile of existing drugs .
-
Bioorganic Chemistry
- Trifluoroacetyl groups are important in bioorganic chemistry for the protection or activation of different groups . They have been successfully employed in activating the mild N-S reductive cleavage of the p-toluenesulfonyl group from primary N- (p-toluenesulfonyl) amides with samarium diiodide , and the efficient reductive cleavage of the Nu0001N bond of substituted hydrazines with samarium diiodide to generate chiral amines .
“N-Trifluoroacetyl-L-cysteine methyl ester” is a specialty product used in proteomics research . Here are some potential applications based on its chemical properties and the general use of trifluoroacetyl protecting groups:
-
Peptide Synthesis
- Trifluoroacetyl groups are often used as protecting groups in peptide synthesis . They protect the reactive functionalities of amino acids, including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus .
- The trifluoroacetyl group can be added to the amino acid under specific conditions, and then removed when it is no longer needed, allowing for the controlled assembly of complex peptides .
-
Drug Synthesis
- Trifluoroacetyl groups have been used in the synthesis of key intermediates in drug synthesis . For example, they have been used in the preparation of the HIV-1 reverse transcriptase inhibitor Efavirenz .
- The trifluoromethyl group, which is similar in volume to an isopropyl group, can dramatically affect the electronic density of a molecule and change its interaction with the receptor site . This can be used to improve the pharmacological-therapeutic profile of existing drugs .
-
Bioorganic Chemistry
- Trifluoroacetyl groups are important in bioorganic chemistry for the protection or activation of different groups . They have been successfully employed in activating the mild N-S reductive cleavage of the p-toluenesulfonyl group from primary N- (p-toluenesulfonyl) amides with samarium diiodide , and the efficient reductive cleavage of the Nu0001N bond of substituted hydrazines with samarium diiodide to generate chiral amines .
Propiedades
IUPAC Name |
methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSQMAKRLENER-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl-L-cysteine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



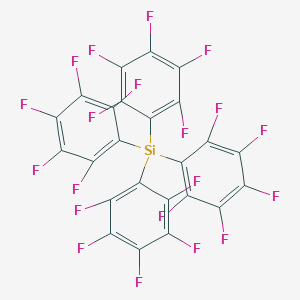
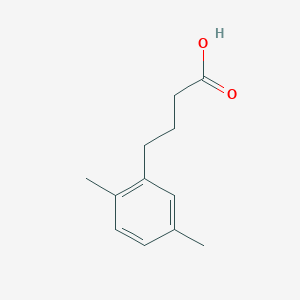
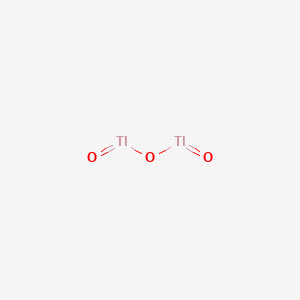
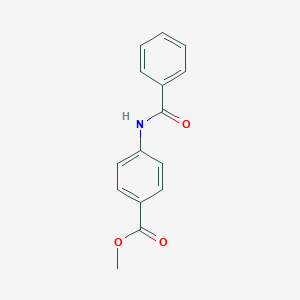
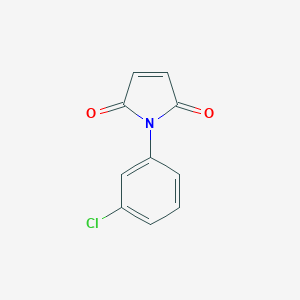
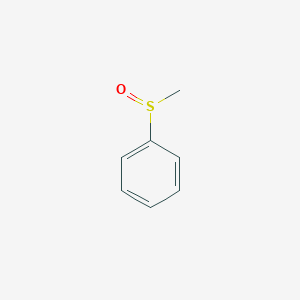
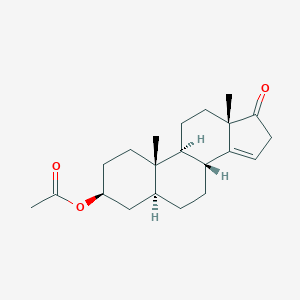
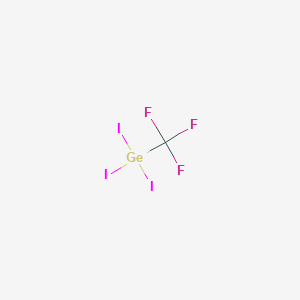
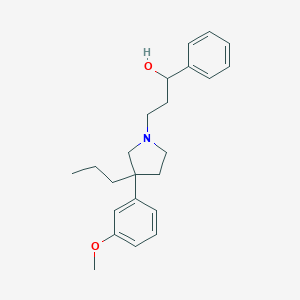
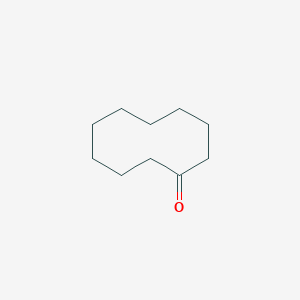
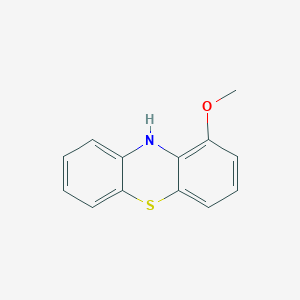
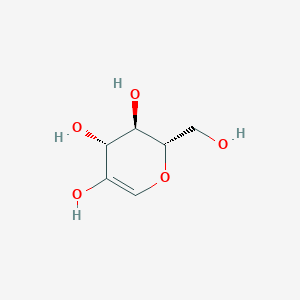
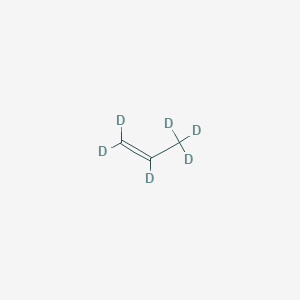
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)